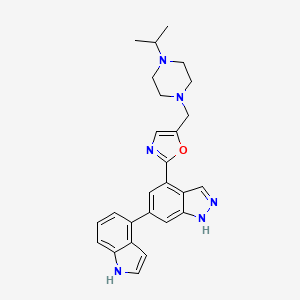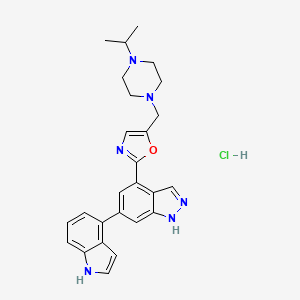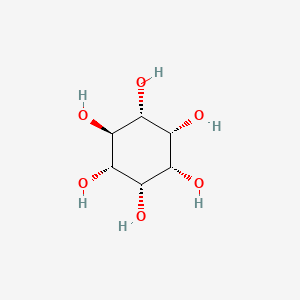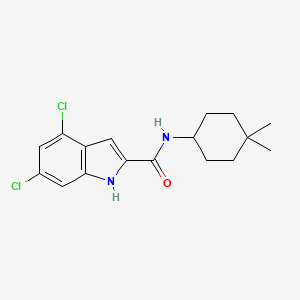
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
Vue d'ensemble
Description
NITD-304 is an antitubercular drug candidate for treating multidrug-resistant tuberculosis. NITD-304 showed potent activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb. Promising pharmacokinetic profiles of both compounds after oral dosing in several species enabled further evaluation for efficacy and safety. NITD-304 was efficacious in treating both acute and chronic Mtb infections in mouse efficacy models.
Applications De Recherche Scientifique
Allosteric Modulation of CB1 Receptor
Indole-2-carboxamides, including compounds structurally related to 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, are studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) on indole-2-carboxamides reveals key structural requirements for allosteric modulation, significantly impacting binding affinity and cooperativity (Khurana et al., 2014).
Potential Antituberculosis Agents
Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. Studies by Kondreddi et al. (2013) indicate that modifications to the indole ring and cyclohexyl ring enhance metabolic stability and improve in vitro activity against Mycobacterium tuberculosis (Kondreddi et al., 2013).
Dual Chemosensor for Metal Ions
A novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based compound has been synthesized, demonstrating selective recognition towards Fe3+ and Cu2+ ions. This study by Şenkuytu et al. (2019) suggests potential applications of similar indole derivatives in detecting specific metal ions (Şenkuytu et al., 2019).
Synthesis of Diversely Functionalized Indoles
The synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, as demonstrated by Grant et al. (2011), shows the potential for creating diversely functionalized indoles, useful in medicinal chemistry research (Grant et al., 2011).
Propriétés
IUPAC Name |
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGAORFGPSYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



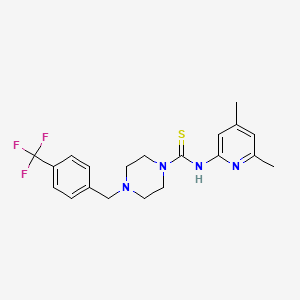
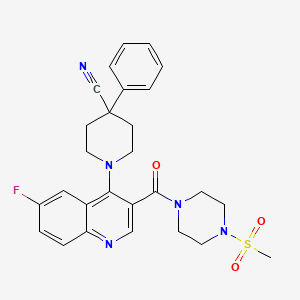

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)
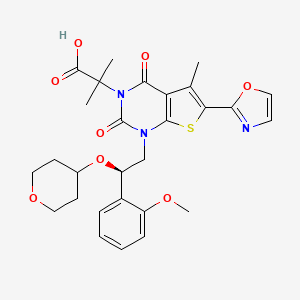
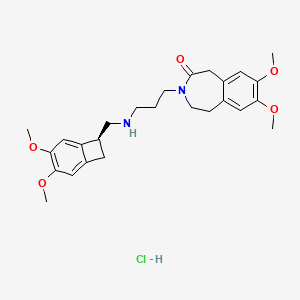
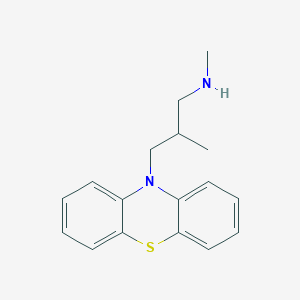
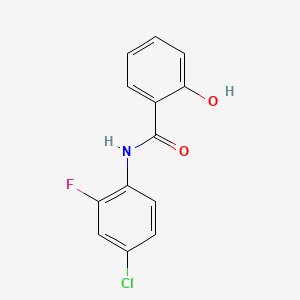
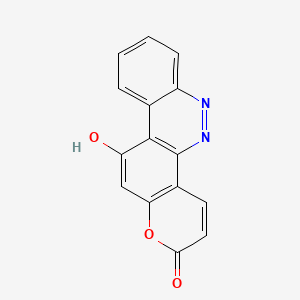
![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
